Tetraiodothyroacetic acid

Endocrinology Metabolism Enzyme Inhibition

Tetraiodothyroacetic acid (Tetrac) is a deaminated L-thyroxine analog that functions as a pure thyrointegrin αvβ3 antagonist—blocking pro-angiogenic and proliferative signaling that T4 and T3 activate. It is a potent type I deiodinase inhibitor (IC50 0.2 μM) with exclusive binding to transthyretin (TTR), not TBG, ensuring clean, mechanism-specific results. Choose Tetrac for validated integrin antagonism and deiodinase inhibition without genomic crosstalk from nuclear receptor activation. Essential for angiogenesis, thyroid hormone metabolism, and non-genomic signaling studies.

Molecular Formula C14H8I4O4
Molecular Weight 747.83 g/mol
CAS No. 67-30-1
Cat. No. B142916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraiodothyroacetic acid
CAS67-30-1
Synonyms4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid;  [4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid;  3,3’,5,5’-Tetraiodothyroacetic Acid;  3,5,3’,5’-Tetraiodothyroacetic Acid;  Tetrac; 
Molecular FormulaC14H8I4O4
Molecular Weight747.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O
InChIInChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20)
InChIKeyPPJYSSNKSXAVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraiodothyroacetic Acid (Tetrac, CAS 67-30-1): A Deaminated T4 Derivative with Distinct Integrin Antagonism and Enzyme Inhibition


Tetraiodothyroacetic acid (Tetrac), with CAS Number 67-30-1, is a deaminated analog of L-thyroxine (T4) . While it retains the tetraiodo-diphenyl ether core structure of T4, the substitution of the alanine side chain with an acetic acid moiety profoundly alters its biological interaction profile. Tetrac acts as a thyrointegrin receptor antagonist, blocking the binding of T4 and 3,5,3′-triiodo-L-thyronine (T3) to the cell surface integrin αvβ3 receptor, thereby inhibiting downstream signaling pathways associated with cell proliferation and angiogenesis [1]. Furthermore, Tetrac is a potent inhibitor of type I iodothyronine deiodinase, the enzyme responsible for the peripheral conversion of T4 to the more active T3 [2].

Why Tetraiodothyroacetic Acid (Tetrac) Cannot Be Substituted by T4 or T3 in Integrin-Mediated Assays


Direct substitution of Tetraiodothyroacetic acid (Tetrac) with thyroxine (T4) or triiodothyronine (T3) in experimental settings targeting the integrin αvβ3 receptor or type I deiodinase is scientifically invalid. While T4 and T3 are endogenous agonists that activate pro-angiogenic and proliferative signaling cascades upon binding to integrin αvβ3 [1], Tetrac is a pure antagonist at this site, effectively blocking these actions [2]. Moreover, Tetrac functions as a potent inhibitor of type I deiodinase (IC50 = 0.2 μM), a role that T4, as the natural substrate for this enzyme, does not fulfill [3]. Additionally, the serum protein binding profile of Tetrac differs significantly from T4, as Tetrac is exclusively bound to transthyretin (TTR) and not to thyroxine-binding globulin (TBG), which alters its in vivo distribution and free fraction [4]. These mechanistic and pharmacokinetic divergences preclude simple interchangeability and necessitate the use of Tetrac specifically for studies focused on integrin antagonism, deiodinase inhibition, or specific non-genomic actions.

Quantitative Differentiation of Tetraiodothyroacetic Acid (Tetrac) Against Key Analogs: A Procurement Evidence Guide


Tetrac's Potent Inhibition of Type I Deiodinase (IC50 = 0.2 μM) Surpasses the Natural Substrate T3

Tetraiodothyroacetic acid (Tetrac) is a significantly more potent inhibitor of type I iodothyronine deiodinase than the natural substrate 3,3',5'-Triiodo-L-thyronine (T3). The IC50 for Tetrac in inhibiting this enzyme is 0.2 μM, compared to an IC50 of 0.3 μM for T3 [1]. This establishes Tetrac as the most potent inhibitor of this enzyme among the studied analogs.

Endocrinology Metabolism Enzyme Inhibition

Tetrac Exhibits 4.1-Fold Lower Agonist Activity at Nuclear Thyroid Hormone Receptors Compared to T3

In a T-Screen bioassay measuring nuclear thyroid hormone receptor (TR) activity, Tetraiodothyroacetic acid (Tetrac) demonstrated weak agonist activity with a relative potency of 0.29. This is 4.1-fold lower than that of the primary endogenous ligand, 3,3',5-Triiodothyronine (T3), which has a relative potency of 1.0, and significantly lower than the 1.35 relative potency of the acetic acid analog Triac [1].

Endocrinology Nuclear Receptor Transactivation

Tetrac NP Enhances Anti-Angiogenic Efficacy Over Free Tetrac: 100% vs. 60% Inhibition

A direct comparison between free Tetraiodothyroacetic acid (Tetrac) and its nanoparticle formulation (Tetrac NP), which is restricted from nuclear entry and acts solely at the cell surface integrin receptor, revealed a significant difference in anti-angiogenic potency. In a study on drug-resistant breast cancer, T-PLGA-NPs (Tetrac-conjugated PLGA nanoparticles) inhibited angiogenesis by 100%, whereas free Tetrac achieved only 60% inhibition at an equivalent dose [1].

Oncology Angiogenesis Nanomedicine

Tetrac Demonstrates Prolonged Serum Half-Life of 3.3 Days in Humans, Significantly Exceeding T4 and T3

The metabolic stability of Tetraiodothyroacetic acid (Tetrac) differs markedly from that of other thyroid hormone analogs. In human studies, Tetrac exhibited a mean serum half-life of 3.3 days, disappearing more slowly than Triac [1]. This contrasts sharply with the shorter half-lives typically observed for the more potent agonists T3 and Triac [2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Tetrac Induces Significant Tumor Regression in Xenograft Models (90% Volume Reduction), a Distinct Functional Consequence of Integrin Antagonism

In a nude mouse xenograft model of human medullary thyroid carcinoma, administration of Tetraiodothyroacetic acid (Tetrac) resulted in a profound anti-tumor effect. Established tumors, with an initial volume of 450-500 mm³, were reduced in size by over 90% to less than 100 mm³ over a 21-day treatment period [1]. This level of tumor regression is a direct and quantifiable outcome of its integrin αvβ3 antagonist activity and is not observed with the endogenous agonist T4, which promotes tumor growth via the same receptor.

Oncology Xenograft Tumor Regression

Tetrac Diverts from TBG Binding to Exclusive TTR Binding, Altering Free Fraction and Distribution

The serum protein binding profile of Tetraiodothyroacetic acid (Tetrac) is distinct from that of T4 and T3. While T4 and T3 are predominantly bound to thyroxine-binding globulin (TBG), Tetrac binds exclusively to transthyretin (TTR) [1]. TBG has a negligible affinity for Tetrac, with some reports indicating over a 100-fold lower affinity compared to T4 [2]. This difference in distributor protein binding translates to a lower free fraction of Tetrac in serum; one study reported the free fraction of Tetrac to be 1% that of T4 [3].

Pharmacokinetics Protein Binding Distribution

Strategic Research and Industrial Application Scenarios for Tetraiodothyroacetic Acid (Tetrac) Based on Quantitative Differentiation


Selective Inhibition of Type I Deiodinase for Metabolic Pathway Studies

Tetraiodothyroacetic acid (Tetrac) is the optimal tool for experiments requiring potent and selective inhibition of type I iodothyronine deiodinase. Its IC50 of 0.2 μM demonstrates superior potency compared to the natural substrate T3 (IC50 = 0.3 μM) [1]. Researchers investigating the regulation of peripheral thyroid hormone metabolism, particularly the conversion of T4 to active T3 in tissues like liver and kidney, should prioritize Tetrac to achieve maximal enzymatic blockade and clearly delineate deiodinase-dependent pathways from other mechanisms of hormone action.

Development of Integrin αvβ3-Targeted Therapeutics and Nanomedicines

For drug discovery and development programs targeting the integrin αvβ3 receptor, Tetraiodothyroacetic acid (Tetrac) is a foundational compound. Its demonstrated ability to reduce established tumor xenografts by over 90% in vivo [1] and the enhanced efficacy of its nanoparticle formulation (100% angiogenesis inhibition vs. 60% for free drug) [2] provide a validated path for creating next-generation anti-angiogenic and anti-tumor agents. These studies specifically leverage Tetrac's unique integrin antagonist profile, which is absent in T4 or T3, making it indispensable for this area of research.

Pharmacokinetic and Protein Binding Studies of Non-Classical Thyroid Hormone Analogs

Tetraiodothyroacetic acid (Tetrac) serves as a critical comparator compound in pharmacokinetic studies of thyroid hormone metabolites due to its distinct protein binding and metabolic profile. Its exclusive binding to transthyretin (TTR) rather than thyroxine-binding globulin (TBG) [1], combined with a prolonged human serum half-life of 3.3 days [2], makes it essential for investigations into how modifications to the alanine side chain alter distribution and clearance. Researchers conducting LC-MS/MS method development for thyroid hormone panels should include Tetrac as a key analyte to ensure accurate quantification of this pathway in clinical or experimental samples.

In Vitro Studies Requiring Minimized Genomic Thyroid Hormone Activity

In cell-based assays where selective activation of non-genomic, plasma membrane-initiated pathways is desired, Tetraiodothyroacetic acid (Tetrac) is the preferred reagent. Its 4.1-fold lower relative potency for nuclear thyroid hormone receptors compared to T3 [1] minimizes confounding effects from direct transcriptional regulation. This property makes Tetrac invaluable for probing integrin αvβ3-mediated signaling cascades, such as MAPK/ERK1/2 activation, and for studying the interplay between membrane and nuclear hormone receptors without the overwhelming genomic influence of classical agonists like T3 or T4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraiodothyroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.